molecular formula C13H9N3O2S B14405235 7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 88125-17-1

7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B14405235
CAS No.: 88125-17-1
M. Wt: 271.30 g/mol
InChI Key: UOKMORIFUHUNHE-UHFFFAOYSA-N
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Description

7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a thiazole ring and a hydrazinylidene group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 7-hydroxy-2-naphthaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The hydrazinylidene group can be reduced to form a hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The hydrazinylidene group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-methylthiazole share the thiazole ring structure.

    Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthylamine share the naphthalene core.

Uniqueness

7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the combination of the thiazole ring and the naphthalene core, which imparts distinct chemical and biological properties.

Properties

CAS No.

88125-17-1

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

1-(1,3-thiazol-2-yldiazenyl)naphthalene-2,7-diol

InChI

InChI=1S/C13H9N3O2S/c17-9-3-1-8-2-4-11(18)12(10(8)7-9)15-16-13-14-5-6-19-13/h1-7,17-18H

InChI Key

UOKMORIFUHUNHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2N=NC3=NC=CS3)O)O

Origin of Product

United States

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